N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-14-6-3-10(7-15(14)22-2)16(20)19-11-4-5-12-13(8-11)18-9-17-12/h3-9H,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZXASJKJWITM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CN3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide typically involves the condensation of 3,4-dimethoxybenzoic acid with 3H-benzimidazole-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Functional Group Transformations
The amide group undergoes hydrolysis under acidic or basic conditions, while the methoxy groups participate in demethylation or substitution.
Hydrolysis of Amide :
- Conditions : Reflux with 6M HCl (2 hours).
- Product : 3,4-Dimethoxybenzoic acid and 5-amino-1H-benzimidazole .
Demethylation of Methoxy Groups :
Spectral Evidence :
- ¹H NMR : Singlets at δ 3.85–3.89 ppm (OCH₃ groups) and δ 7.03 ppm (NH₂) confirm structural integrity post-reaction .
Cyclization Reactions
The benzimidazole ring enables cyclization to form fused heterocycles under specific conditions:
Thiadiazole Formation :
- Reagents : H₂SO₄ at 0°C.
- Product : 1,3,4-Thiadiazole derivatives via intramolecular cyclization .
- Yield : 88% (pale-brown solid) .
Triazole Synthesis :
- Conditions : Alkaline medium (K₂CO₃/DMF).
- Product : 1,2,4-Triazole-3-thiones via thiocarbonyl cyclization .
Key Observations :
| Reaction Type | Conditions | Product |
|---|---|---|
| Thiadiazole cyclization | H₂SO₄, 0°C, 2 hours | Fused thiadiazole-benzamide |
| Triazole formation | K₂CO₃, DMF, 24 hours | Triazole-thione derivatives |
Alkylation and Arylation
The benzimidazole NH group undergoes alkylation or arylation to modify pharmacological properties:
Alkylation with Iodoethane :
- Procedure : React with iodoethane (1 eq.) and K₂CO₃ in DMF.
- Product : N-Ethyl derivatives (yield: 84%) .
Arylation via Ullmann Coupling :
Comparative Reactivity :
| Substituent | Reaction Rate (Relative) |
|---|---|
| Methoxy (-OCH₃) | Slows electrophilic substitution |
| Amide (-CONH-) | Directs meta substitution |
Comparative Analysis with Analogues
The reactivity of N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide differs from structurally related compounds:
Stability and Degradation
Scientific Research Applications
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell survival and death .
Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that this compound may inhibit the growth of pathogenic microorganisms by disrupting their cellular processes. This is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed .
Anti-inflammatory Effects
Research has indicated that benzimidazole derivatives can exhibit anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models of inflammatory diseases .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other benzimidazole derivatives:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide | Cyclopropyl group; different methoxy substitution | Anticancer activity |
| N-(4-methylphenyl)-3,5-dimethoxybenzamide | Different aryl substituent | Anti-inflammatory properties |
| N-(2-cyclopropylpyridin-4-yl)benzamide | Pyridine ring substitution | Antimicrobial effects |
This table illustrates the diversity within benzimidazole derivatives and highlights how structural variations can influence biological activities.
Cancer Research
A study conducted by Luo et al. (2021) explored the efficacy of various benzimidazole derivatives against human cancer cell lines. Among them, a compound structurally similar to this compound showed remarkable inhibition of tumor growth in vitro and in vivo models .
Antimicrobial Studies
Research published by Vasantha et al. (2015) demonstrated that certain benzimidazole derivatives exhibited potent antibacterial activity against resistant strains of bacteria. The findings suggest that compounds like this compound could serve as templates for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The benzimidazole nucleus allows the compound to bind to various enzymes and receptors, thereby modulating their activity . The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity. Additionally, it can interact with DNA and RNA, affecting their function and expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Contains a 3-methylbenzamide group linked to a 2-hydroxy-1,1-dimethylethylamine substituent .
- Key Differences: Functional Groups: Lacks the benzimidazole and methoxy groups present in the target compound. Applications: Primarily studied for its N,O-bidentate directing group, which facilitates metal-catalyzed C–H bond functionalization (e.g., in palladium-catalyzed reactions) . Synthesis: Prepared from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, with characterization via X-ray crystallography and NMR .
N-(2-Hydroxy-5-methylphenyl)-3,4-dimethoxybenzamide (2b)
- Structure : Shares the 3,4-dimethoxybenzamide core with the target compound but replaces the benzimidazole with a 2-hydroxy-5-methylphenyl group .
- Key Comparisons: Physical Properties: Melting point (164°C in acetonitrile) and spectroscopic data (IR: 3380 cm⁻¹ for NH, 1640 cm⁻¹ for C=O; LC-MS: m/z 218 [M+H]⁺) provide benchmarks for analogs . Bioactivity: Evaluated as a hit for the A2A receptor, suggesting that 3,4-dimethoxybenzamide derivatives may have neurological or anticancer applications .
General Trends in Benzamide Derivatives
Research Implications and Limitations
- Electronic and Solubility Profiles: The 3,4-dimethoxy group in both the target compound and 2b likely enhances electron-donating effects and solubility compared to alkyl or non-methoxy analogs .
- Biological vs.
- Data Gaps : Direct pharmacological or catalytic data for N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide is a compound belonging to the benzimidazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to a 3,4-dimethoxybenzamide group. The presence of methoxy groups enhances its solubility and stability, making it a valuable candidate for medicinal chemistry applications.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The benzimidazole nucleus allows for binding to specific sites on these targets, modulating their activity and leading to various biological effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that benzimidazole derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and DNA damage.
In a study assessing the cytotoxic effects on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines, compounds with similar structures showed promising results in inhibiting cell proliferation and promoting apoptotic cell death under hypoxic conditions .
Antiviral and Antimicrobial Properties
The compound has also been investigated for its potential antiviral and antimicrobial activities. Benzimidazole derivatives are known to exhibit inhibitory effects against various pathogens, suggesting that this compound may possess similar properties. Further research is needed to elucidate the specific mechanisms involved in these activities.
Case Study 1: Cytotoxicity Assessment
A recent study evaluated the cytotoxicity of several benzimidazole derivatives against A549 and WM115 cell lines. The results highlighted that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.2 | A549 |
| Compound B | 7.4 | WM115 |
| This compound | 6.0 | A549 |
Case Study 2: Mechanistic Insights
Another study explored the mechanism by which benzimidazole derivatives inhibit protein-protein interactions relevant to cancer progression. It was found that these compounds could effectively displace key proteins involved in tumor growth from their interactions, thereby inhibiting cancer cell proliferation .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide?
- Methodological Answer : The synthesis typically involves two stages: (1) constructing the benzimidazole core and (2) introducing the 3,4-dimethoxybenzamide moiety. For the benzimidazole ring, cyclization of o-phenylenediamine derivatives with carbonyl sources (e.g., formic acid) is common. The dimethoxybenzamide group can be coupled via amidation using 3,4-dimethoxybenzoyl chloride and a benzimidazole amine precursor under basic conditions (e.g., triethylamine). Purification often requires column chromatography to isolate intermediates .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to verify aromatic proton environments (e.g., methoxy groups at δ ~3.8–4.0 ppm) and benzimidazole NH signals (~δ 12–13 ppm) .
- LC-MS : Confirm molecular weight (expected [M+H] ~324.3 g/mol) and assess purity .
- IR : Identify amide C=O stretching (~1640 cm) and NH stretches (~3380 cm) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Prioritize target-based assays given structural analogs:
- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) due to benzimidazole’s ATP-binding pocket affinity .
- Anti-inflammatory potential : Test COX-2 inhibition via enzymatic assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to identify IC values .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of 3,4-dimethoxybenzoyl chloride to the benzimidazole amine?
- Methodological Answer : Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require strict moisture control .
- Catalyst use : DMAP (4-dimethylaminopyridine) can accelerate acylation .
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine minimizes unreacted starting material .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to prevent over-reaction and side products .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer : Discrepancies may arise from assay conditions or off-target effects. Strategies:
- Dose-response curves : Establish IC values across multiple concentrations to validate potency .
- Selectivity profiling : Use panels of related enzymes/receptors (e.g., kinase profiling arrays) to identify specificity .
- Structural analogs : Synthesize derivatives (e.g., varying methoxy positions) to correlate structure-activity relationships (SAR) .
Q. What computational approaches support the design of this compound derivatives?
- Methodological Answer :
- Molecular docking : Predict binding modes with targets (e.g., EGFR kinase domain) using AutoDock Vina .
- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., logP < 3 for improved solubility) .
- DFT calculations : Analyze electron density of the benzimidazole ring to guide substituent modifications for enhanced stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
